Cinobufagin

Descripción general

Descripción

La cinobufagina es un ingrediente activo natural aislado de la medicina tradicional china Venenum Bufonis, que es la secreción seca de la glándula postauricular o la glándula de la piel de Bufo gargarizans Cantor o Bufo melanostictus Schneider . Es un esteroide bufanolidico cardiotóxico que tiene efectos similares a los de la digital y se utiliza en la medicina tradicional china . La cinobufagina ha mostrado potencial en el tratamiento del cáncer, ya que puede inducir la apoptosis de las células tumorales y el arresto del ciclo, inhibir la proliferación, migración, invasión y autofagia de las células tumorales, reducir la angiogénesis y revertir la resistencia a múltiples fármacos de las células tumorales .

Métodos De Preparación

La cinobufagina se puede aislar de la medicina tradicional china llamada ChanSu, que está hecha de las secreciones de Bufo gargarizans . El proceso de aislamiento implica la elución de resibufogenina con cromatografía en columna de gel de sílice utilizando una proporción 5:1 de ciclohexano a acetona como solvente en la fase móvil. Posteriormente, la cinobufagina y la bufalina se pueden separar y purificar utilizando una columna de cromatografía líquida de alta resolución con un solvente de metanol a agua 72:28 .

Análisis De Reacciones Químicas

La cinobufagina sufre varias reacciones químicas, incluida la oxidación, reducción y sustitución. Puede desencadenar daño al ADN y activar la vía mitocondrial y la vía del receptor de la muerte, lo que lleva a la apoptosis . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la activación de caspasas y la inhibición de quinasas de proteínas tirosina/serina como EGFR, ERBB2 y CDK2 . Los principales productos formados a partir de estas reacciones incluyen células apoptóticas y proliferación reducida de células tumorales .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cinobufagin exhibits a range of pharmacological effects, including:

- Antitumor Activity : It has been shown to inhibit the proliferation of various cancer cell types, including liver, lung, colorectal, and breast cancers. The compound induces apoptosis and cell cycle arrest while reducing angiogenesis and reversing drug resistance in tumor cells .

- Analgesic Effects : In pain models, this compound has been reported to enhance the expression of beta-endorphins in tumor tissues, suggesting its potential in managing cancer-related pain .

- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, which could be beneficial in cancer therapy by enhancing the body’s anti-tumor immunity .

Anticancer Mechanisms

The anticancer mechanisms of this compound are multifaceted:

- Inhibition of Oncogenic Pathways : this compound inhibits key signaling pathways such as EGFR and STAT3, which are often overactive in cancer cells. This inhibition leads to decreased cell proliferation and increased apoptosis .

- Induction of Apoptosis : Studies have shown that this compound triggers apoptosis through mitochondrial pathways and death receptor pathways, leading to cell death in various cancer cell lines .

- Preclinical Studies : In vivo studies using xenograft models have demonstrated that this compound significantly suppresses tumor growth and prolongs survival in treated mice compared to control groups .

Case Study 1: Glioblastoma Treatment

A study involving U87MG-EGFR glioblastoma cells showed that this compound administration resulted in significant tumor growth inhibition and prolonged survival in nude mice models. The treatment led to reduced levels of phosphorylated EGFR and STAT3, indicating effective pathway inhibition .

Case Study 2: Non-Small Cell Lung Cancer

Research on non-small cell lung cancer demonstrated that this compound effectively blocked STAT3 signaling and induced apoptosis in cancer cells. The results indicated a dose-dependent relationship between this compound administration and tumor growth suppression .

Case Study 3: Pain Management

In a model of cancer pain, this compound increased paw withdrawal latency during hyperalgesia tests. It also elevated beta-endorphin levels in tumor tissues, suggesting its potential as an analgesic agent for cancer-related pain management .

Table 1: Summary of Pharmacological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits proliferation | |

| Analgesic | Enhances beta-endorphin expression | |

| Immunomodulatory | Modulates immune responses |

Table 2: Preclinical Findings on Tumor Types Responsive to this compound

| Tumor Type | Response to this compound | Mechanism |

|---|---|---|

| Glioblastoma | Significant growth inhibition | EGFR/STAT3 pathway inhibition |

| Non-Small Cell Lung Cancer | Induces apoptosis | Mitochondrial pathway activation |

| Liver Cancer | Reduces cell migration/invasion | Cell cycle arrest |

Mecanismo De Acción

La cinobufagina ejerce sus efectos induciendo la apoptosis y el arresto del ciclo de las células tumorales, inhibiendo la proliferación, migración, invasión y autofagia de las células tumorales, reduciendo la angiogénesis y revirtiendo la resistencia a múltiples fármacos de las células tumorales . Desencadena daño al ADN y activa la vía mitocondrial y la vía del receptor de la muerte . Además, la cinobufagina puede inhibir las quinasas de proteínas tirosina/serina como EGFR, ERBB2 y CDK2, lo que lleva al arresto del ciclo celular y la apoptosis . También modula las respuestas inmunitarias innatas humanas y desencadena la actividad antibacteriana al regular positivamente la expresión de péptidos antimicrobianos e inducir la secreción de actividad antibacteriana de neutrófilos .

Comparación Con Compuestos Similares

La cinobufagina es similar a otros bufadienólidos como resibufogenina, bufalina, gamabufotalina, arenobufagina y bufotalina . Estos compuestos comparten efectos farmacológicos similares, incluida la actividad antitumoral, las propiedades inmunomoduladoras y la capacidad de inducir la apoptosis . La cinobufagina es única en su capacidad para inhibir las quinasas de proteínas tirosina/serina y modular las respuestas inmunitarias innatas humanas . Esto la convierte en un agente terapéutico prometedor para el cáncer y otras enfermedades.

Actividad Biológica

Cinobufagin, a bioactive compound derived from the skin of the Chinese toad (Bufo gargarizans), has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Mechanisms of Action

This compound exhibits potent anticancer effects across various cancer cell lines. The primary mechanisms through which it operates include:

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and EGFR .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, disrupting normal cell division and proliferation .

- Inhibition of Migration and Invasion : By modulating epithelial-mesenchymal transition (EMT) markers, this compound reduces the migratory and invasive capabilities of cancer cells .

Case Studies

-

Colorectal Cancer (CRC) :

- This compound significantly inhibited the proliferation, migration, and invasion of CRC cell lines (HCT116, RKO, SW480) in vitro. The half-maximal inhibitory concentration (IC50) values were reported as 0.7821 μM, 0.3642 μM, and 0.1822 μM respectively .

- In vivo studies demonstrated reduced tumor growth in xenograft models, suggesting its potential as a STAT3 inhibitor for CRC therapy.

- Liver Cancer :

- Melanoma :

Immunomodulatory Effects

Recent findings have highlighted this compound's role in modulating immune responses. It has been shown to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 from human monocyte-derived macrophages, indicating potential applications in inflammatory diseases .

Comparative Efficacy

The following table summarizes the IC50 values and biological effects observed in various cancer types treated with this compound:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism | Effect on Tumor Growth |

|---|---|---|---|---|

| Colorectal Cancer | HCT116 | 0.7821 | Inhibition of STAT3 pathway | Reduced |

| RKO | 0.3642 | Induction of apoptosis | Reduced | |

| SW480 | 0.1822 | Suppression of EMT | Reduced | |

| Liver Cancer | HepG2 | 0.2 | Induction of G2/M arrest | Significant inhibition |

| Melanoma | A375 | Not specified | Targeting EGFR/CDK pathways | Increased survival |

Propiedades

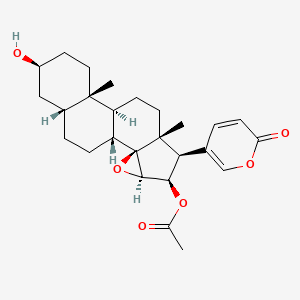

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULJPGYOQQXTK-OLRINKBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026953 | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-37-1 | |

| Record name | Cinobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufagin venom toad | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.